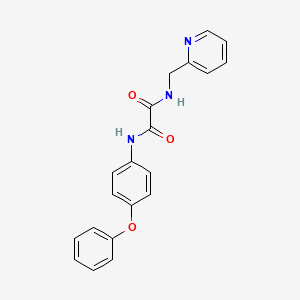
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PPME, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal properties. PPME has been synthesized using various methods and has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but studies suggest that it inhibits various cellular pathways involved in cancer cell growth, including the PI3K/Akt and MAPK pathways. This compound also inhibits the activity of enzymes involved in bacterial and fungal growth, such as DNA gyrase and β-glucuronidase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has shown significant biochemical and physiological effects in various studies. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating various cellular pathways. This compound has also shown antimicrobial activity against various bacteria and fungi by inhibiting the activity of enzymes involved in their growth. Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to determine the optimal dosage and concentration of this compound for various applications.
Zukünftige Richtungen
There are several future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of new synthesis methods to improve its yield and purity. Additionally, more studies are needed to determine the optimal dosage and concentration of this compound for various applications. Furthermore, this compound's potential as a therapeutic agent for various diseases, including cancer, infections, and inflammation, should be explored further. Finally, the mechanism of action of this compound should be investigated further to gain a better understanding of its biological and medicinal properties.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. This compound has been synthesized using various methods and has demonstrated significant biochemical and physiological effects. While this compound has several advantages for lab experiments, more research is needed to determine its optimal dosage and concentration for various applications. Finally, future directions for this compound research include the development of new synthesis methods, exploring its potential as a therapeutic agent, and investigating its mechanism of action further.
Synthesemethoden
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized using various methods, including the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine and purification using column chromatography. Another method involves the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxylic acid, followed by the addition of ethylenediamine and purification using recrystallization.
Eigenschaften
IUPAC Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-14-16-6-4-5-13-21-16)20(25)23-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWAACFEUAZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
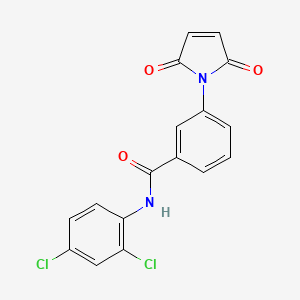
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
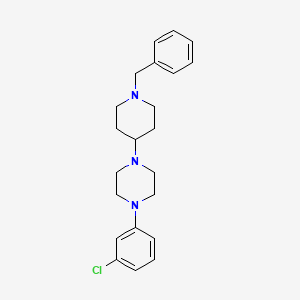
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
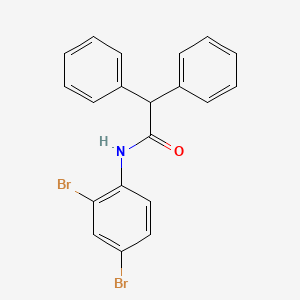
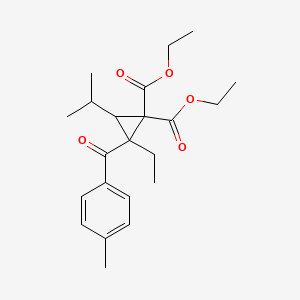
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)